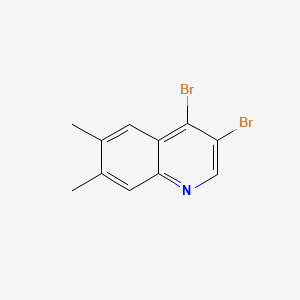

3,4-Dibromo-6,7-dimethylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1209751-24-5 |

|---|---|

Molecular Formula |

C11H9Br2N |

Molecular Weight |

315.008 |

IUPAC Name |

3,4-dibromo-6,7-dimethylquinoline |

InChI |

InChI=1S/C11H9Br2N/c1-6-3-8-10(4-7(6)2)14-5-9(12)11(8)13/h3-5H,1-2H3 |

InChI Key |

GUWHYVVSHDUKFB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C(=C1)C(=C(C=N2)Br)Br)C |

Synonyms |

3,4-Dibromo-6,7-dimethylquinoline |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3,4 Dibromo 6,7 Dimethylquinoline

Electrophilic Aromatic Substitution (EAS) Patterns on the Dibromodimethylquinoline Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com In the case of 3,4-dibromo-6,7-dimethylquinoline, the substitution pattern is dictated by the directing effects of the substituents on the quinoline (B57606) nucleus. The benzene (B151609) ring portion of the molecule is activated towards EAS by the presence of the two electron-donating methyl groups at positions C-6 and C-7. wikipedia.org Conversely, the pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The bromine atoms at C-3 and C-4 also exert a deactivating inductive effect.

The reaction mechanism proceeds through a two-step process: the initial attack of the aromatic ring on an electrophile to form a positively charged carbocation intermediate, known as an arenium ion, followed by the rapid deprotonation to restore aromaticity. masterorganicchemistry.comresearchgate.net The stability of the arenium ion is a key factor in determining the rate and regioselectivity of the reaction.

Given the activating and ortho-, para-directing nature of the methyl groups, electrophilic attack is expected to occur on the benzene ring. The potential sites for substitution are C-5 and C-8. Steric hindrance from the adjacent methyl group at C-6 might slightly disfavor substitution at C-5. Therefore, electrophilic substitution is most likely to occur at the C-8 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Illustrative Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents and Conditions | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3,4-Dibromo-6,7-dimethyl-8-nitroquinoline |

| Bromination | Br₂, FeBr₃ | 3,4,8-Tribromo-6,7-dimethylquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-8-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 8-Acyl-3,4-dibromo-6,7-dimethylquinoline |

This table is illustrative and based on general principles of electrophilic aromatic substitution on substituted quinolines.

Nucleophilic Aromatic Substitution (NAS) at Brominated Positions (C-3 and C-4)

Nucleophilic aromatic substitution (SNA) on the this compound molecule involves the displacement of one of the bromide ions by a nucleophile. wikipedia.org Generally, SNA reactions are facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org In the quinoline system, the nitrogen atom in the pyridine ring acts as an electron-withdrawing group, making the pyridine ring more susceptible to nucleophilic attack than the benzene ring.

Kinetic studies on the reactions of bromoquinolines with nucleophiles like piperidine (B6355638) have provided insights into their reactivity. acs.orgacs.org The positions on the pyridine ring are generally more activated towards nucleophilic attack than those on the benzene ring. Between the C-3 and C-4 positions, the C-4 position is often more reactive towards nucleophilic substitution in quinoline systems. This is due to the better stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the nitrogen atom. However, the electronic and steric environment of the specific substrate can influence this selectivity.

The reaction mechanism typically proceeds via an addition-elimination pathway, where the nucleophile first attacks the carbon atom bearing the bromine, forming the Meisenheimer complex. wikipedia.org This is usually the rate-determining step. Subsequently, the bromide ion is eliminated, and the aromaticity of the ring is restored.

Table of Expected Nucleophilic Aromatic Substitution Reactions:

| Nucleophile | Reagents and Conditions | Expected Product (Illustrative) |

| Ammonia | NH₃, high temperature and pressure | 3-Bromo-4-amino-6,7-dimethylquinoline or 4-Bromo-3-amino-6,7-dimethylquinoline |

| Alkoxides (e.g., NaOCH₃) | CH₃OH, NaOCH₃, heat | 3-Bromo-4-methoxy-6,7-dimethylquinoline or 4-Bromo-3-methoxy-6,7-dimethylquinoline |

| Amines (e.g., Piperidine) | Piperidine, heat | 3-Bromo-6,7-dimethyl-4-(piperidin-1-yl)quinoline or 4-Bromo-6,7-dimethyl-3-(piperidin-1-yl)quinoline |

This table provides illustrative examples based on the general reactivity of bromoquinolines.

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation at Bromine Sites

The bromine atoms at the C-3 and C-4 positions of this compound are excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are powerful tools for the derivatization of the quinoline scaffold.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.gov This reaction is widely used for the formation of biaryl compounds. In the case of this compound, both bromine atoms can potentially participate in the coupling. Regioselectivity can often be controlled by carefully choosing the reaction conditions, such as the catalyst, ligands, base, and solvent. mdpi.com Generally, the C-4 position of a dihaloquinoline can be more reactive than the C-2 or C-3 position in certain cross-coupling reactions. However, for 2,4-dibromopyridines, regioselective Suzuki coupling has been observed at the 2-position. researchgate.net For 2,4-dichloroquinolines, regioselective Suzuki coupling occurs at the C-4 position after a Sonogashira coupling at C-2. nih.gov The precise regioselectivity for this compound would need to be determined experimentally. It is also possible to achieve double coupling by using an excess of the organoboron reagent and adjusting the reaction conditions. nih.gov

Illustrative Suzuki-Miyaura Coupling Conditions:

| Organoboron Reagent | Catalyst / Ligand / Base | Expected Product (Mono-coupling at C-4) |

| Phenylboronic acid | Pd(PPh₃)₄ / - / Na₂CO₃ | 3-Bromo-6,7-dimethyl-4-phenylquinoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / - / K₂CO₃ | 3-Bromo-4-(4-methoxyphenyl)-6,7-dimethylquinoline |

This table is illustrative. Actual regioselectivity and yields depend on specific experimental conditions.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of alkynyl-substituted aromatic compounds. Similar to the Suzuki coupling, the presence of two bromine atoms in this compound allows for either mono- or di-alkynylation. Studies on 2,4-dibromoquinolines have shown that regioselective Sonogashira coupling can occur, though the initial reports on the regioselectivity were later corrected, highlighting the subtleties in these systems. nih.gov For 2,4-dichloroquinolines, regioselective alkynylation occurs at the C-2 position. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (co-catalyst), and an amine base. libretexts.org

Illustrative Sonogashira Coupling Conditions:

| Terminal Alkyne | Catalyst / Co-catalyst / Base | Expected Product (Mono-coupling) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-Bromo-6,7-dimethyl-4-(phenylethynyl)quinoline |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / i-Pr₂NH | 3-Bromo-6,7-dimethyl-4-((trimethylsilyl)ethynyl)quinoline |

This table is illustrative. The position of mono-alkynylation may vary based on reaction conditions.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a versatile method for the formation of carbon-carbon double bonds. The bromine atoms at C-3 and C-4 of this compound can serve as the halide component in this reaction. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org As with other cross-coupling reactions on this substrate, controlling the regioselectivity between the C-3 and C-4 positions is a key consideration. It may be possible to achieve selective mono-alkenylation or double alkenylation by tuning the reaction parameters.

Illustrative Heck Reaction Conditions:

| Alkene | Catalyst / Base / Ligand (optional) | Expected Product (Mono-coupling) |

| Styrene | Pd(OAc)₂ / Et₃N / PPh₃ | (E)-3-Bromo-6,7-dimethyl-4-styrylquinoline |

| Methyl acrylate | PdCl₂(PPh₃)₂ / K₂CO₃ / - | Methyl (E)-3-(3-bromo-6,7-dimethylquinolin-4-yl)acrylate |

This table is illustrative and assumes coupling at the C-4 position for mono-substitution.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylamines. organic-chemistry.org Both primary and secondary amines can be used as coupling partners with this compound. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. rug.nl Similar to other cross-coupling reactions on this scaffold, mono- or di-amination can be achieved. For related 6,7-dihalo-5,8-quinolinequinones, Buchwald-Hartwig amination has been successfully employed to introduce arylamino groups. scienceopen.com

Illustrative Buchwald-Hartwig Amination Conditions:

| Amine | Catalyst / Ligand / Base | Expected Product (Mono-amination) |

| Aniline (B41778) | Pd₂(dba)₃ / BINAP / NaOt-Bu | N-(3-Bromo-6,7-dimethylquinolin-4-yl)aniline |

| Morpholine | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 4-(3-Bromo-6,7-dimethylquinolin-4-yl)morpholine |

This table is illustrative. The regioselectivity of mono-amination would need to be determined experimentally.

Stille and Negishi Coupling Applications

Palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, these reactions offer a pathway to introduce a wide variety of substituents at the C-3 and C-4 positions, thereby enabling the synthesis of a diverse library of derivatives.

The Stille coupling involves the reaction of an organostannane with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orglibretexts.org For this compound, the differential reactivity of the two bromine atoms is a key consideration. The bromine at the C-4 position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the C-3 position. This is attributed to the electronic properties of the quinoline ring system. Consequently, selective mono-arylation or mono-alkenylation at the C-4 position can often be achieved under carefully controlled conditions.

The general mechanism for the Stille coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Negishi coupling , which utilizes organozinc reagents, offers a complementary approach to the Stille reaction. wikipedia.orgorganic-chemistry.org Similar to the Stille coupling, the Negishi reaction is expected to show selectivity for the C-4 position of this compound. The choice between Stille and Negishi coupling often depends on the desired functional group tolerance and the availability of the requisite organometallic reagents.

| Coupling Reaction | Typical Reagents | Expected Major Product (Mono-substitution) |

| Stille Coupling | R-Sn(Bu)₃, Pd(PPh₃)₄ | 4-substituted-3-bromo-6,7-dimethylquinoline |

| Negishi Coupling | R-ZnCl, Pd(PPh₃)₄ | 4-substituted-3-bromo-6,7-dimethylquinoline |

Table 1: Predicted outcomes for Stille and Negishi mono-coupling reactions with this compound.

Functionalization Reactions at Peripheral Methyl Groups (C-6 and C-7)

The methyl groups at the C-6 and C-7 positions of the quinoline ring are amenable to a variety of functionalization reactions, providing another avenue for structural diversification.

The methyl groups attached to the aromatic quinoline core are benzylic in nature and can undergo free-radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. chemistrysteps.com This reaction, known as the Wohl-Ziegler bromination, would be expected to proceed at the C-6 and C-7 methyl groups to yield the corresponding bromomethyl derivatives. chemistrysteps.comkhanacademy.orgkoreascience.krnih.gov

Selective mono-bromination of one of the methyl groups may be challenging to achieve due to the similar reactivity of the two positions. The resulting benzylic bromides are versatile intermediates that can be used in a variety of subsequent transformations, including nucleophilic substitution reactions to introduce a range of functional groups (e.g., alcohols, ethers, amines, and nitriles).

The methyl groups at C-6 and C-7 can also be oxidized to introduce oxygen-containing functional groups. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl groups to carboxylic acids. biosynce.compvamu.edu Milder oxidizing agents can be employed to achieve partial oxidation to the corresponding aldehydes. For instance, the oxidation of methylquinolines to quinoline-4-carbaldehydes has been achieved using hypervalent iodine(III) reagents. researchgate.net

The resulting carboxylic acids and aldehydes can then serve as handles for further synthetic manipulations, such as esterification, amidation, and condensation reactions.

| Reaction | Reagent | Expected Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 6,7-Bis(bromomethyl)-3,4-dibromoquinoline |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 3,4-Dibromoquinoline-6,7-dicarboxylic acid |

| Oxidation to Aldehyde | Hypervalent Iodine(III) Reagents | 3,4-Dibromoquinoline-6,7-dicarbaldehyde |

Table 2: Predicted products from the functionalization of the C-6 and C-7 methyl groups.

Reduction Chemistry of the Quinoline Heterocycle and Bromine Substituents

The quinoline ring system and the bromine substituents of this compound can undergo reduction under various conditions. Catalytic hydrogenation, typically using a palladium or platinum catalyst, can lead to the reduction of the pyridine ring of the quinoline nucleus to afford a tetrahydroquinoline derivative. pharmaguideline.com Under more forcing conditions, both the pyridine and benzene rings can be reduced.

The bromine atoms at the C-3 and C-4 positions can also be removed via catalytic hydrogenation or by using other reducing agents such as tin and hydrochloric acid. youtube.com The selective removal of one bromine atom over the other would likely depend on the reaction conditions and the catalyst used, with the C-4 bromine being potentially more susceptible to reduction.

Ring-Opening, Rearrangement, and Oxidation Reactions

Under harsh reaction conditions, the quinoline ring of this compound can undergo more profound transformations. Strong oxidizing agents, such as alkaline potassium permanganate, can lead to the oxidative cleavage of the benzene ring of the quinoline system, yielding a pyridine dicarboxylic acid derivative. pharmaguideline.com

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 3,4 Dibromo 6,7 Dimethylquinoline and Its Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentmdpi.comrsc.orgfigshare.comnih.gov

Multi-dimensional NMR spectroscopy is an indispensable tool for the complete structural elucidation of complex organic molecules like 3,4-Dibromo-6,7-dimethylquinoline. By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms, these techniques allow for an unambiguous assignment of the molecular structure.

1H and 13C NMR for Primary Structural Featuresmdpi.comtsijournals.comresearchgate.net

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insights into the molecular structure. The chemical shifts (δ) of the proton and carbon nuclei are highly sensitive to their local electronic environment, which is influenced by the presence of substituents on the quinoline (B57606) core.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the methyl group protons. The protons on the pyridine (B92270) ring (H-2) and the benzene (B151609) ring (H-5, H-8) would appear as singlets or doublets, with their exact chemical shifts influenced by the deshielding effects of the aromatic system and the bromine atoms. The two methyl groups at positions C-6 and C-7 would each produce a singlet, likely in the range of δ 2.4-2.6 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbons bearing the bromine atoms (C-3 and C-4) would be significantly shifted downfield. The quaternary carbons of the quinoline ring and the carbons of the methyl groups would also exhibit characteristic chemical shifts. Theoretical calculations and comparisons with similar substituted quinolines are crucial for the precise assignment of these signals. tsijournals.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similarly substituted quinoline derivatives.

¹H NMR (in CDCl₃)| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.7 - 8.9 | s |

| H-5 | 7.8 - 8.0 | s |

| H-8 | 7.9 - 8.1 | s |

| 6-CH₃ | 2.4 - 2.6 | s |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 120 - 122 |

| C-4 | 125 - 127 |

| C-4a | 147 - 149 |

| C-5 | 128 - 130 |

| C-6 | 138 - 140 |

| C-7 | 137 - 139 |

| C-8 | 126 - 128 |

| C-8a | 146 - 148 |

| 6-CH₃ | 20 - 22 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationshipsmdpi.com

While 1D NMR provides primary data, 2D NMR experiments are essential to piece together the complete structural puzzle by revealing through-bond and through-space correlations. ipb.ptnuph.edu.ua

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be expected to show minimal correlations in the aromatic region due to the substitution pattern, but it would be crucial for confirming the assignment of any coupled protons in derivatives. researchgate.netacs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal at ~7.8 ppm would correlate with the C-5 carbon signal. nih.govscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.comipb.pt Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the 6-CH₃ protons to C-5, C-6, and C-7.

Correlations from the 7-CH₃ protons to C-6, C-7, and C-8.

Correlations from the H-5 proton to C-4, C-4a, C-6, and C-8a.

Correlations from the H-8 proton to C-6, C-7, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and confirming substituent placement. nuph.edu.uascience.gov In this molecule, NOESY could show correlations between the H-5 proton and the protons of the 6-methyl group, and between the H-8 proton and the protons of the 7-methyl group, providing definitive evidence for their relative positions.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysismdpi.comrsc.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. bioanalysis-zone.com For this compound (C₁₁H₉Br₂N), HRMS would provide an exact mass measurement that can confirm this molecular formula.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.

Table 2: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉Br₂N |

| Calculated Exact Mass ([M]⁺ for ⁷⁹Br₂) | 314.9156 |

| Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation pathways. Common fragmentation would likely involve the sequential loss of bromine atoms (Br•) or hydrogen bromide (HBr). The cleavage of the methyl groups could also be observed.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Crystal Packingrsc.org

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the electron density of a crystalline solid to determine the precise three-dimensional arrangement of atoms. fzu.czspringernature.comub.edu This technique yields accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

For this compound, a successful crystal structure determination would confirm the planarity of the quinoline ring system and the positions of the bromine and methyl substituents. Analysis of the crystal packing would reveal intermolecular interactions, such as π-π stacking between the aromatic quinoline rings of adjacent molecules, which are common in such planar systems. nih.govresearchgate.net The presence and nature of these non-covalent interactions are crucial for understanding the solid-state properties of the material. While a specific crystal structure for this exact compound is not publicly available, analysis of related substituted quinolines provides a strong basis for these expectations. rsc.orgiucr.org

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Molecular Vibrationsrsc.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a "fingerprint" for the compound. researchgate.netnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | FTIR/Raman | 2850 - 3000 |

| C=C and C=N Ring Stretching | FTIR/Raman | 1500 - 1650 |

| C-H Bending | FTIR/Raman | 1350 - 1480 |

The FTIR and Raman spectra would be complementary. For instance, the symmetric vibrations of the quinoline ring system are often more intense in the Raman spectrum, while asymmetric and polar group vibrations (like C-Br) are typically strong in the FTIR spectrum. psu.eduscialert.nettubitak.gov.tr

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probingscience.gov

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic structure of a molecule by probing the transitions between electronic energy levels. unesp.br The quinoline core is a chromophore that absorbs UV radiation, leading to π→π* transitions.

The absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) would be expected to show multiple absorption bands characteristic of the quinoline system. bohrium.com The position and intensity of the maximum absorption wavelengths (λmax) are influenced by the substituents. The electron-withdrawing bromine atoms and electron-donating methyl groups will modulate the energy of the frontier molecular orbitals (HOMO and LUMO), causing shifts in the absorption bands compared to unsubstituted quinoline. unesp.br

Many quinoline derivatives are also fluorescent, emitting light upon relaxation from an excited electronic state. rsc.orgnih.gov The fluorescence spectrum would show an emission peak at a longer wavelength than the absorption peak (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which measures the efficiency of the fluorescence process, would depend on the interplay between the electronic effects of the substituents and the rigidity of the molecular structure. rsc.org

Theoretical and Computational Chemistry Investigations of 3,4 Dibromo 6,7 Dimethylquinoline

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

No specific studies detailing the use of Density Functional Theory (DFT) or ab initio methods to calculate the electronic structure, Highest Occupied Molecular Orbital (HOMO), or Lowest Unoccupied Molecular Orbital (LUMO) for 3,4-Dibromo-6,7-dimethylquinoline were found. Such calculations are fundamental for predicting a molecule's electronic behavior, including its electron-donating and accepting capabilities. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no available computational studies that predict spectroscopic parameters (such as NMR or IR spectra) for this compound and validate them against experimental data. This type of research is crucial for confirming the structure of newly synthesized compounds. acs.org

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

No computational modeling has been published to elucidate reaction mechanisms or analyze transition states involving this compound. These studies are vital for understanding and optimizing chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Searches for molecular dynamics (MD) simulations focused on this compound yielded no results. MD simulations are used to understand the dynamic behavior, conformational flexibility, and interactions of a molecule with its environment over time. beilstein-journals.orgresearchgate.net

Investigation of Aromaticity, Reactivity Indices, and Electrostatic Potential Maps

No literature was found that investigates the aromaticity, calculates reactivity indices (like chemical hardness and electrophilicity), or maps the electrostatic potential of this compound. These analyses help in predicting the reactive sites of a molecule.

Exploration of Derivatives and Functionalized Analogues of 3,4 Dibromo 6,7 Dimethylquinoline

Synthesis of Monobrominated and Variously Substituted Quinolines from 3,4-Dibromo-6,7-dimethylquinoline

The selective synthesis of monobrominated quinolines from a dibrominated precursor like this compound is a key synthetic challenge. The differential reactivity of the bromine atoms at the C3 and C4 positions can potentially be exploited to achieve selective monodebromination or monosubstitution.

Research Findings:

While direct studies on this compound are limited, the principles of selective functionalization can be inferred from related systems. The reactivity of halogens on a quinoline (B57606) ring is influenced by the electronic effects of the nitrogen atom and other substituents. Generally, the C4-position in quinolines is more electron-deficient than the C3-position, which could influence the regioselectivity of nucleophilic substitution reactions.

Strategies for selective functionalization could include:

Directed Ortho-Metalation: The use of a directing group could facilitate the selective lithiation and subsequent quenching at one of the bromo-positions.

Catalyst-Controlled Cross-Coupling: The choice of catalyst and ligands in palladium-catalyzed reactions can often differentiate between electronically and sterically distinct halogen atoms.

Grignard Formation: Selective formation of a Grignard reagent at one of the bromine positions, typically the more reactive one, followed by protonolysis would yield a monobrominated quinoline.

Bromination of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines has been shown to proceed at different positions depending on the reaction conditions, highlighting the tunability of reactivity on the quinoline scaffold. researchgate.net For instance, bromination with N-bromosuccinimide (NBS) in carbon tetrachloride occurs at the 4-methyl group, whereas in DMF, the reaction can be directed to the C3 position. researchgate.net These findings underscore the potential for achieving selectivity in reactions involving halogenated quinolines.

Derivatization through Introduction of Diverse Functional Groups (e.g., Alkyl, Aryl, Heteroaryl, Amino, Cyano, Alkoxy)

The bromine atoms on this compound are ideal leaving groups for a variety of cross-coupling and substitution reactions, enabling the introduction of numerous functional groups.

Research Findings:

The bromine substituents on quinoline rings enhance electrophilic reactivity, making them excellent candidates for cross-coupling reactions. This allows for the synthesis of a wide range of derivatives with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce aryl and heteroaryl groups.

Sonogashira Coupling: Terminal alkynes can be coupled to introduce alkynyl moieties.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing primary or secondary amino groups.

Heck Reaction: Alkenes can be coupled to the quinoline core.

Stille Coupling: Organostannanes can be used to introduce various organic substituents.

C-H Arylation: Direct arylation reactions provide an alternative route to biaryl compounds.

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups can activate the quinoline ring for SNAr reactions. For example, the synthesis of 6-piperazinyl and 6-morpholinyl quinolines has been achieved from 6-bromo-5-nitroquinoline. nih.gov This suggests that if the electronic density of the this compound ring is appropriately modulated, direct substitution of the bromine atoms with nucleophiles like amines, alkoxides, and thiolates could be feasible.

Cyanation: The introduction of a cyano group can be achieved through palladium-catalyzed cyanation using reagents like zinc cyanide.

The table below summarizes potential derivatizations of this compound.

| Functional Group | Reagent/Reaction Type | Potential Application |

| Aryl/Heteroaryl | Suzuki, Stille, or Hiyama Coupling | Tuning electronic properties, building blocks for complex molecules |

| Alkynyl | Sonogashira Coupling | Precursors for further transformations, fluorescent probes |

| Amino | Buchwald-Hartwig Amination, SNAr | Modulating biological activity, ligands |

| Alkoxy | Buchwald-Hartwig Etherification, SNAr | Improving solubility, altering electronic character |

| Cyano | Palladium-catalyzed cyanation | Versatile synthetic handle, electron-withdrawing group |

| Alkyl | Negishi or Kumada Coupling | Increasing lipophilicity, steric modification |

Preparation of Quinoline-Based Polycycles and Fused Heterocyclic Systems

The two bromine atoms on this compound serve as excellent anchor points for the construction of larger polycyclic and fused heterocyclic systems. Such structures are of significant interest in medicinal chemistry and materials science due to their rigid frameworks and unique electronic properties.

Research Findings:

Tandem or sequential cross-coupling reactions are a powerful strategy for building complex ring systems. For example, a sequential Sonogashira coupling followed by an intramolecular cyclization could be envisioned. First, one bromine atom would be coupled with a terminal alkyne bearing a suitable functional group. Then, the second bromine atom could participate in an intramolecular Heck or Suzuki reaction to close a new ring.

Another approach involves the reaction with difunctional reagents. For instance, reacting this compound with a molecule containing two nucleophilic sites (e.g., a diamine or a diol) could lead to the formation of a new heterocyclic ring fused to the quinoline core. The synthesis of various quinoline derivatives through methods like the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound, demonstrates the versatility of building upon the quinoline scaffold. orientjchem.org

Design and Synthesis of Ligands and Catalytic Supports Incorporating the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in coordination chemistry. The nitrogen atom can act as a Lewis basic site, and by introducing other donor atoms through functionalization of the bromine positions, multidentate ligands can be created.

Research Findings:

Starting from this compound, bidentate or pincer-type ligands can be synthesized. For example, substitution of the bromine atoms with phosphine (B1218219) groups via reactions with diphenylphosphine (B32561) or its derivatives would yield diphosphine ligands. These ligands are widely used in homogeneous catalysis.

Similarly, the introduction of other donor groups like amines, pyridyls, or thiols at the 3- and 4-positions can lead to a variety of N,N-, N,P-, or N,S-bidentate ligands. The synthesis of Schiff base ligands derived from 3-formyl-2-mercaptoquinolines and their subsequent complexation with various metals (Co(II), Ni(II), Cu(II), and Zn(II)) has been reported, showcasing the ability of functionalized quinolines to form stable metal complexes. researchgate.net The specific geometry and electronic properties of the resulting metal complexes would be dictated by the nature of the donor atoms and the bite angle imposed by the quinoline backbone. These tailored ligands can be used to develop catalysts with high activity and selectivity for a range of organic transformations.

Development of Polymeric and Nanostructured Materials Incorporating Quinoline Monomers

Dibrominated aromatic and heteroaromatic compounds are valuable monomers for the synthesis of conjugated polymers through step-growth polymerization. These materials often exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Research Findings:

This compound can be envisioned as a monomer in various polymerization reactions. For instance, palladium-catalyzed cross-coupling reactions like Suzuki or Stille polycondensation with a diboronic acid or distannane comonomer would lead to the formation of a quinoline-containing conjugated polymer. The 6,7-dimethyl groups would enhance the solubility of the resulting polymer, which is often a challenge in this class of materials.

The use of 6,6′-dibromoisoindigo, another dibrominated heterocyclic compound, in the synthesis of polymeric materials for organic electronics highlights the potential of this approach. ossila.com Copolymers based on isoindigo have demonstrated high electron mobility, underscoring the promise of using functionalized heterocyclic monomers. By carefully selecting the comonomer, the band gap and energy levels of the resulting polymer derived from this compound can be tuned to meet the requirements of specific electronic devices.

Potential Research Applications of 3,4 Dibromo 6,7 Dimethylquinoline and Its Derivatives

Application as Versatile Building Blocks in Complex Organic Synthesis

3,4-Dibromo-6,7-dimethylquinoline serves as a valuable starting material for the synthesis of more complex molecules. The two bromine atoms at positions 3 and 4 of the quinoline (B57606) ring are particularly significant as they provide reactive sites for various cross-coupling reactions. These reactions allow for the introduction of new functional groups, thereby enabling the construction of diverse molecular architectures.

The presence of bromine substituents enhances the electrophilic reactivity of the quinoline ring, making it a suitable candidate for reactions like the Suzuki-Miyaura cross-coupling. This reactivity allows for the formation of carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. The methyl groups at the 6 and 7 positions can influence the regioselectivity of these reactions due to steric and electronic effects.

For instance, the synthesis of various substituted quinolines can be achieved through a modified Combes synthesis, which allows for the creation of highly substituted frameworks in a one-pot procedure. nih.gov The strategic placement of bromine atoms on the quinoline core allows for selective functionalization. For example, in 3,4-dibromo configurations, steric hindrance can limit access to the C-3 position in Suzuki-Miyaura couplings, enabling selective functionalization at the C-4 position by using bulky ligands and elevated temperatures.

The versatility of dibromo-quinolines as building blocks is further highlighted by their use in the synthesis of amino acid and aniline (B41778) derivatives of quinolinediones. ikprress.org This demonstrates the potential to create a wide array of compounds with potentially interesting biological or material properties.

Table 1: Synthetic Methodologies Involving Quinolines | Reaction Type | Description | Reference | | --- | --- | --- | | Friedländer Synthesis | A method for synthesizing quinolines from 2-aminobenzophenones and compounds with an α-methylene group next to a carbonyl. acs.org | | Combes Synthesis | A reaction that produces highly substituted quinoline frameworks from 1,3-diimines in a one-pot procedure. nih.gov | | Suzuki-Miyaura Coupling | A cross-coupling reaction that forms carbon-carbon bonds, often used to functionalize brominated quinolines. | | Nitrosation/Amination/Oxidation | A sequence of reactions used to prepare 6,7-dibromo-5,8-quinolinedione from 8-hydroxyquinoline. ikprress.org |

Role in the Development of Luminescent Materials and Organic Optoelectronic Devices

Quinoline derivatives are recognized for their favorable electronic properties, making them valuable components in the development of organic electronic materials. The incorporation of bromine atoms can enhance electronic interactions within a material matrix, which can lead to improved conductivity and stability.

The fully aromatic quinoline core supports conjugation, which is a key property for luminescent materials. Donor-acceptor type conjugated polymers containing carbazole-quinoline moieties have been synthesized and shown to exhibit UV-Vis absorption and fluorescence, with potential applications in polymer light-emitting diodes (PLEDs). researchgate.net The thermal stability of these polymers is also a crucial factor for device longevity. researchgate.net

Research has indicated that quinoline derivatives can function as effective n-type semiconductors in organic photovoltaic devices. Furthermore, the development of organic semiconductors incorporating quinoline structures has led to materials with enhanced performance in organic light-emitting diodes (OLEDs). bohrium.com The synthesis of zinc(II) complexes with quinoline-based ligands has resulted in materials with high thermal stability and green or yellow light emission in single-layer OLEDs. bohrium.com

The design of fluorescent small molecules based on quinoline scaffolds allows for the creation of highly tunable dyes for various imaging applications. core.ac.uk These rationally designed probes can be used in live cell imaging, offering advantages in sensitivity and response time. core.ac.uk

Utilization in Chemical Sensor and Biosensor Design

The development of chemical sensors and biosensors is a rapidly growing field, and quinoline derivatives have shown promise in this area. These sensors rely on the principle of molecular recognition, where a specific molecule or ion interacts with a sensor material, leading to a detectable signal. taylorfrancis.com

Molecularly imprinted polymer (MIP) membranes are a key technology in sensor development. critex.fr These polymers can be designed to have artificial recognition sites for specific analytes. The synthesis of these MIPs can be monitored using techniques like surface plasmon resonance (SPR) and electrochemistry. critex.fr While direct applications of this compound in this specific context are not detailed in the provided results, the general utility of functionalized heterocyclic compounds suggests its potential as a component in the design of recognition layers for sensors.

For example, polymers containing carbazole (B46965) and quinoline functionalities have demonstrated excellent metal ion detection capabilities, particularly for Fe²⁺, suggesting their potential application in metal ion sensing. researchgate.net Potentiometric cross-sensitive sensors have also been developed using anti-crown ethers, which are macrocyclic organometallic compounds. mdpi.com The principles of these sensor designs could potentially be adapted to incorporate quinoline-based recognition elements.

Exploration in Homogeneous and Heterogeneous Catalysis

The field of catalysis is critical for efficient and selective chemical transformations. While the direct catalytic activity of this compound is not a primary focus of the search results, its derivatives and related quinoline structures play roles in catalytic processes.

A novel titanium-catalyzed 3-component coupling reaction has been utilized to generate a library of diverse heterocyclic scaffolds, including quinolines. nih.gov This reaction itself is a testament to the utility of transition metal catalysis in synthesizing complex quinoline derivatives.

Furthermore, organoselenium compounds, which can be used as oxygen donors and transfer agents in catalysis, have been employed in the oxidation of methyl groups on quinoline rings. mdpi.com For example, the 2-methyl group of 2,4-dimethylquinoline (B72138) can be preferentially oxidized. mdpi.com This indicates that the methyl groups of this compound could potentially be functionalized through catalytic oxidation.

The bromine atoms on the quinoline ring can also be leveraged in catalysis. The 3,4-dibromo configuration can influence the reactivity in cross-coupling reactions, allowing for selective functionalization which is a key aspect of designing targeted catalysts or catalyst ligands.

Bioactive Probe Development and Mechanistic Biological Inquiry

Quinoline derivatives have a long history in medicinal chemistry and are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. researchgate.net This makes this compound and its derivatives attractive candidates for the development of bioactive probes and for studying biological mechanisms.

Enzyme Interaction Studies: Substituted quinolines have been identified as inhibitors of the human proteasome, a key target in cancer therapy. nih.gov These compounds represent a new class of nonpeptidic, noncovalent proteasome inhibitors. nih.gov The structure-activity relationship (SAR) studies indicate that hydrophobic residues on the benzo-moiety significantly improve potency. nih.gov This suggests that the dimethyl groups on this compound could contribute favorably to binding interactions with enzymes.

Quinoline derivatives have also been investigated for their ability to inhibit other enzymes, such as dihydrofolate reductase and kinases involved in cell cycle regulation. researchgate.net For example, a 3,4-dibromo-6-ethylquinoline (B580837) derivative showed inhibitory activity against EGFR kinase.

DNA Binding: The ability of molecules to interact with DNA is a crucial aspect of their potential as anticancer agents or biological probes. Quinoline derivatives have been shown to bind to DNA. science.gov The introduction of certain substituents can enhance this binding. For instance, the cytotoxic properties of some 6H-indolo[2,3-b]quinolines correspond well with their ability to bind to DNA and inhibit topoisomerase II. science.gov The planar aromatic structure of the quinoline ring is well-suited for intercalation between DNA base pairs.

Bioactive Probe Development: Fluorescent small molecules based on quinoline scaffolds are being developed as probes for live cell imaging. core.ac.uk These probes offer high sensitivity and fast response times, allowing for the dynamic tracking of biomolecules. core.ac.uk The tunability of the quinoline core allows for the rational design of probes with specific photophysical properties.

Table 2: Biological Activities of Quinoline Derivatives | Biological Target/Activity | Description | Reference(s) | | --- | --- | --- | | Proteasome Inhibition | Substituted quinolines act as noncovalent inhibitors of the proteasome's chymotrypsin-like activity. nih.gov | | Kinase Inhibition | Quinoline derivatives have shown inhibitory effects against kinases like EGFR. | | Antimycobacterial Activity | Certain quinoline derivatives are active against Mycobacterium tuberculosis. researchgate.net | | DNA Interaction | Quinoline compounds can bind to DNA, with some acting as topoisomerase II inhibitors. science.gov | | Anticancer Activity | Derivatives of quinoline have demonstrated antiproliferative effects against various cancer cell lines. |

Future Research Directions and Uncharted Territories for 3,4 Dibromo 6,7 Dimethylquinoline

Development of More Sustainable and Green Synthetic Methodologies

The future synthesis of 3,4-Dibromo-6,7-dimethylquinoline will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional methods for quinoline (B57606) synthesis often rely on harsh conditions and hazardous reagents. researchgate.net Modern approaches, however, are increasingly focused on sustainability.

Future research should prioritize the development of synthetic routes that utilize greener solvents such as water and ethanol (B145695), or even solvent-free conditions. proquest.com The exploration of catalyst-free reactions or the use of recyclable and environmentally benign catalysts will also be crucial. acs.orguop.edu.pk Energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis have already shown promise in accelerating the production of quinoline derivatives while minimizing energy consumption. researchgate.netmdpi.comrsc.org The use of ionic liquids as recyclable reaction media also presents a promising avenue for greener synthesis. consensus.appmdpi.com

| Green Synthesis Technique | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced energy consumption. researchgate.netresearchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder reaction conditions. mdpi.comacs.orgCurrent time information in Pasuruan, ID. |

| Green Solvents (e.g., water, ethanol) | Reduced toxicity and environmental impact compared to traditional organic solvents. proquest.com |

| Catalyst-Free and Solvent-Free Reactions | Elimination of catalyst-related costs and waste, simplified purification processes. acs.org |

| Ionic Liquids | Recyclable reaction media, potential for improved selectivity. consensus.appmdpi.com |

Exploration of Novel and Unconventional Reactivity Profiles

Beyond sustainable synthesis, a key area of future research lies in exploring the novel and unconventional reactivity of this compound, particularly through photoredox catalysis and electrochemistry. These modern synthetic tools can unlock new chemical transformations that are not accessible through traditional methods.

Photoredox catalysis, which uses visible light to initiate chemical reactions, offers a mild and efficient way to functionalize quinoline rings. mdpi.com Research in this area could lead to the development of novel methods for C-H functionalization or the introduction of new substituents onto the this compound core. This could pave the way for the creation of a diverse library of derivatives with unique properties.

Electrochemistry provides another powerful tool for exploring the reactivity of this compound. Electrochemical methods can be used to drive oxidation and reduction reactions with high precision and control, potentially leading to the synthesis of novel quinoline-based architectures. Current time information in Pasuruan, ID.rsc.org For instance, the electrochemical hydrocyanomethylation and hydrogenation of quinoline skeletons have been demonstrated, suggesting that similar transformations could be applied to this compound to generate new molecules with interesting biological or material properties. rsc.org

Advanced Computational Modeling for Predictive Design and Reaction Discovery

In parallel with experimental work, advanced computational modeling will be instrumental in accelerating the discovery and development of this compound and its derivatives. Techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations can provide valuable insights into the molecule's properties and reactivity, guiding the design of new compounds and synthetic routes. acs.orguop.edu.pkrsc.orgnih.gov

DFT studies can be employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and molecular electrostatic potential of this compound. acs.orguop.edu.pkrsc.org This information can help predict its reactivity, stability, and potential for use in various applications. QSAR models can be developed to correlate the structural features of quinoline derivatives with their biological activity or other properties, enabling the in silico design of new compounds with enhanced performance. proquest.comrsc.org Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules or materials, which is crucial for understanding its function in complex systems. acs.orgdergipark.org.tr

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectroscopic characteristics. acs.orguop.edu.pkrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | In silico design of derivatives with desired biological or material properties. proquest.comrsc.org |

| Molecular Dynamics (MD) Simulations | Understanding intermolecular interactions and dynamic behavior in complex systems. acs.orgdergipark.org.tr |

Integration into Advanced Functional Materials Systems

The unique electronic and photophysical properties of quinoline derivatives make them promising candidates for integration into advanced functional materials. Future research should focus on exploring the potential of this compound in areas such as flexible electronics and energy storage.

The quinoline core is a known building block for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The presence of bromine atoms in this compound could influence its photoluminescent properties, potentially leading to the development of new blue light-emitting materials for displays and lighting. mdpi.com The dimethyl substitution pattern could also be tuned to optimize the material's performance in electronic devices.

In the realm of energy storage, quinoline-based conjugated polymers are being investigated for their charge storage capabilities. proquest.comacs.org The electropolymerization of this compound or its derivatives could lead to the formation of novel polymers with high charge storage capacity and stability, making them suitable for use in supercapacitors and batteries. The bromine atoms could also serve as reactive handles for further functionalization to enhance the material's performance.

Multidisciplinary Research Initiatives for Novel Scientific Discoveries

To fully realize the potential of this compound, multidisciplinary research initiatives are essential. Collaboration between synthetic chemists, computational chemists, materials scientists, and biologists will be key to unlocking novel scientific discoveries.

For example, a collaborative effort could focus on the design and synthesis of a library of this compound derivatives, guided by computational predictions. These compounds could then be screened for a wide range of biological activities, potentially leading to the discovery of new drug candidates. In parallel, materials scientists could investigate the integration of these compounds into novel electronic and energy storage devices.

Such a multidisciplinary approach will not only accelerate the pace of discovery but also foster innovation by bringing together diverse perspectives and expertise. The exploration of this compound represents a fertile ground for such collaborative efforts, with the potential to yield significant advancements across multiple scientific fields.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 3,4-Dibromo-6,7-dimethylquinoline, and how can reaction efficiency be monitored?

- Methodology :

- Cyclization using polyphosphoric acid : Heat enaminone intermediates (e.g., (Z)-3-((3,4-dimethoxyphenyl)amino)-1,3-diphenylprop-2-en-1-one) in polyphosphoric acid at 140°C for 5 hours. Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, hexane:ethyl acetate = 9.5:0.5) to isolate the crude product. Recrystallize in ethyl acetate-hexane mixtures for single-crystal formation .

- Key considerations : Adjust reaction time and acid concentration to minimize byproducts.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical techniques :

- Chromatography : Confirm purity via TLC and HPLC.

- Spectroscopy : Use -NMR and -NMR to verify substituent positions. Compare IR spectra with literature for functional group validation .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How do bromine and methyl substituents influence crystallinity and intermolecular interactions in this compound?

- Structural insights :

- Crystal packing : Bromine atoms enhance halogen bonding, while methyl groups introduce steric effects. Analyze dihedral angles between aromatic rings (e.g., 60.44°–76.25° in similar quinoline derivatives) to assess planarity .

- Non-covalent interactions : Use X-ray crystallography to identify C–H···π (3.737 Å) and π–π stacking (3.52–3.78 Å) interactions, which stabilize the lattice .

Q. What strategies resolve contradictions in reactivity data for halogenated quinolines under cross-coupling conditions?

- Case study :

- Buchwald-Hartwig amination : Optimize Pd catalysts (e.g., PdCl(PPh)) and ligands (e.g., PCy) in DMF/KCO to improve yields in aryl amination .

- Competing reactions : Bromine at C3/C4 may sterically hinder coupling at C2/C7. Use DFT calculations to predict reactive sites .

Q. How can structure-activity relationships (SAR) guide biological activity studies of this compound?

- Design principles :

- Antimicrobial assays : Test against Gram-positive/negative bacteria. Correlate bromine’s electronegativity with membrane disruption efficacy .

- Cytotoxicity screening : Use MTT assays on cancer cell lines. Methyl groups may enhance lipophilicity, improving cellular uptake .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.